molecular formula C9H15BrN4O B13646468 2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-butylacetamide

2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-butylacetamide

Cat. No.: B13646468
M. Wt: 275.15 g/mol
InChI Key: PMLOARWFVSBHCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-butylacetamide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an amino group, a bromine atom, and a butylacetamide moiety attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-butylacetamide typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone.

    Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Amination: The brominated pyrazole undergoes amination to introduce the amino group at the desired position.

    Acylation: Finally, the amino-bromo-pyrazole is acylated with butylacetyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-butylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of azido or other substituted derivatives.

Scientific Research Applications

2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-butylacetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-butylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Amino-4-bromo-1h-pyrazol-1-yl)acetic acid
  • 2-(3-Amino-4-bromo-1h-pyrazol-1-yl)acetonitrile
  • 2-(3-Amino-4-bromo-1h-pyrazol-1-yl)butanoic acid

Uniqueness

2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-butylacetamide stands out due to its unique butylacetamide moiety, which imparts distinct physicochemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.

Properties

Molecular Formula

C9H15BrN4O

Molecular Weight

275.15 g/mol

IUPAC Name

2-(3-amino-4-bromopyrazol-1-yl)-N-butylacetamide

InChI

InChI=1S/C9H15BrN4O/c1-2-3-4-12-8(15)6-14-5-7(10)9(11)13-14/h5H,2-4,6H2,1H3,(H2,11,13)(H,12,15)

InChI Key

PMLOARWFVSBHCH-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)CN1C=C(C(=N1)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.